molecular formula C23H22N2O2 B4242873 N-[3-(piperidine-1-carbonyl)phenyl]naphthalene-1-carboxamide

N-[3-(piperidine-1-carbonyl)phenyl]naphthalene-1-carboxamide

Cat. No.: B4242873
M. Wt: 358.4 g/mol
InChI Key: YBDCMJLPCDTYPH-UHFFFAOYSA-N
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Description

N-[3-(piperidine-1-carbonyl)phenyl]naphthalene-1-carboxamide is an organic compound that features a naphthalene ring bonded to a phenyl ring, which is further connected to a piperidine moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(piperidine-1-carbonyl)phenyl]naphthalene-1-carboxamide typically involves the reaction of 1-naphthoyl chloride with 3-(1-piperidinylcarbonyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(piperidine-1-carbonyl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene or phenyl rings.

    Reduction: Reduced forms of the carbonyl group to alcohols or amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[3-(piperidine-1-carbonyl)phenyl]naphthalene-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(piperidine-1-carbonyl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidine-1-carbonyl)phenylboronic acid
  • N-phenyl-N’-[3-(1-piperidinylcarbonyl)phenyl]urea
  • 3-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]propanamide

Uniqueness

N-[3-(piperidine-1-carbonyl)phenyl]naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring with a piperidine moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(piperidine-1-carbonyl)phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-22(21-13-7-9-17-8-2-3-12-20(17)21)24-19-11-6-10-18(16-19)23(27)25-14-4-1-5-15-25/h2-3,6-13,16H,1,4-5,14-15H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDCMJLPCDTYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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